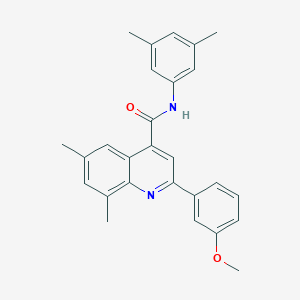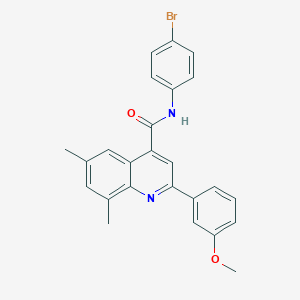![molecular formula C23H18N2O2 B338530 1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE](/img/structure/B338530.png)
1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Etherification: The quinoxaline core is then reacted with 4-hydroxybenzaldehyde to form the phenoxy derivative.
Ketone Formation: The final step involves the reaction of the phenoxy derivative with 4-methylbenzoyl chloride in the presence of a base such as pyridine to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding quinoxaline N-oxide.
Reduction: Reduced quinoxaline derivative.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: Acts as a catalyst or intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-2-(4-quinoxalin-2-ylphenoxy)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Methylphenyl)-2-(4-quinoxalin-2-ylphenoxy)ethane: Similar structure but with an alkane instead of a ketone.
Uniqueness
1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE is unique due to its specific combination of a quinoxaline core and a phenoxyethanone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18N2O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(4-quinoxalin-2-ylphenoxy)ethanone |
InChI |
InChI=1S/C23H18N2O2/c1-16-6-8-18(9-7-16)23(26)15-27-19-12-10-17(11-13-19)22-14-24-20-4-2-3-5-21(20)25-22/h2-14H,15H2,1H3 |
InChI Key |
PSKKCYGWADUVJD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















